1-Bromo-2-ethoxyhexane
Description
1-Bromo-2-ethoxy-3-methylhexane (C$$9$$H$${19}$$BrO)
This analogue introduces a methyl branch at C3, increasing steric hindrance. The SMILES CCCC(C)C(CBr)OCC reflects this branching, which raises the boiling point by ~15°C compared to the unbranched parent compound due to reduced molecular symmetry.
1-Bromo-2-ethoxyethane (C$$4$$H$$9$$BrO)
A shorter-chain variant (CAS 592-55-2) with a four-carbon backbone. Its reduced hydrophobicity decreases the octanol-water partition coefficient ($$ \log P $$) by 1.2 units relative to this compound.
1-Bromo-2-ethylhexane (C$$8$$H$${17}$$Br)
Replacing the ethoxy group with an ethyl moiety (CAS 18908-66-2) eliminates ether oxygen, reducing polarity. This results in a lower boiling point (156°C vs. ~180°C for this compound) and increased lipophilicity.
| Property | This compound | 1-Bromo-2-ethylhexane |
|---|---|---|
| Molecular Weight | 209.12 g/mol | 193.13 g/mol |
| Boiling Point | ~180°C | 156°C |
| $$\log P$$ | 2.8 | 3.5 |
| Dipole Moment | 2.1 D | 1.6 D |
Properties
CAS No. |
73694-79-8 |
|---|---|
Molecular Formula |
C8H17BrO |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-2-ethoxyhexane |
InChI |
InChI=1S/C8H17BrO/c1-3-5-6-8(7-9)10-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
KOEFIHVWBUUZES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CBr)OCC |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features a hexane chain () with an ethoxy group () at the second carbon and a bromine atom at the first carbon. This configuration is represented by the SMILES notation and the InChIKey . The primary carbon bearing the bromine atom makes it highly reactive toward nucleophilic substitution (), while the ethoxy group introduces steric and electronic effects that influence reaction pathways.
Key Physical Properties
While experimental data for this compound are limited, analogous brominated ethers exhibit densities near and boiling points ranging from to . The compound is sparingly soluble in water but miscible with organic solvents like toluene and diethyl ether.
Synthesis Methodologies
Williamson Ether Synthesis
The Williamson ether synthesis is the most widely documented method for preparing this compound. This reaction involves the displacement of a bromide ion by an alkoxide nucleophile.
Reaction Setup
Mechanistic Pathway
The ethoxide ion () attacks the primary carbon of 1,2-dibromohexane, displacing one bromide ion to form this compound (Figure 1):
Optimization Notes :
Limitations
Bromination of 2-Ethoxyhexanol
Direct bromination of 2-ethoxyhexanol () using phosphorus tribromide () offers a high-yield alternative.
Procedure
Advantages
Potassium Carbonate-Promoted Etherification
A modified Williamson approach using as a mild base has been adapted for brominated ethers.
Protocol
Mechanism
deprotonates the alcohol to form a transient alkoxide, which displaces bromide from :
Efficiency : Yields with reduced side-product formation compared to stronger bases.
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Williamson Synthesis | 75–80% | Anhydrous, | High purity; scalable | Sensitive to moisture and halide type |
| Bromination | 80–85% | , anhydrous | Works for hindered alcohols | Requires corrosive |
| -Promoted | 65–70% | Reflux in toluene | Mild conditions; fewer side reactions | Longer reaction times |
Side Reactions and Byproducts
Elimination Pathways
Under basic or high-temperature conditions, this compound may undergo dehydrohalogenation to form 1-ethoxy-1-hexene:
Mitigation : Use weak bases (e.g., ) and control reaction temperatures below .
Hydrolysis
Residual moisture leads to hydrolysis, yielding 2-ethoxyhexanol:
Prevention : Employ molecular sieves or anhydrous solvents.
Applications and Derivatives
This compound is a precursor to acetylenes (e.g., n-butylacetylene) via dehydrohalogenation with sodium in liquid ammonia. It also participates in cross-coupling reactions to form complex ethers and pharmaceuticals.
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